An In-depth Technical Guide to the Synthesis and Characterization of Talazoparib-13C,d4
An In-depth Technical Guide to the Synthesis and Characterization of Talazoparib-13C,d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Talazoparib-13C,d4, an isotopically labeled version of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preparation and analysis of this important compound for use in various research applications, including pharmacokinetic and metabolism studies.
Introduction to Talazoparib
Talazoparib is a highly potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA damage repair (DDR) pathway.[1] By inhibiting PARP, Talazoparib leads to an accumulation of DNA single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[2] Talazoparib also exhibits a strong "PARP trapping" mechanism, where it stabilizes the PARP-DNA complex, further disrupting DNA repair and replication.
The use of isotopically labeled compounds like Talazoparib-13C,d4 is invaluable in drug discovery and development. The incorporation of stable isotopes (¹³C and ²H) provides a distinct mass signature that allows for its differentiation from the unlabeled drug and its metabolites in biological matrices. This is crucial for accurate quantification in pharmacokinetic (PK) studies, absorption, distribution, metabolism, and excretion (ADME) studies, and as an internal standard in bioanalytical assays.
Synthesis of Talazoparib-13C,d4
The synthesis of Talazoparib-13C,d4 can be achieved by adapting established synthetic routes for unlabeled Talazoparib, incorporating isotopically labeled starting materials at key positions. The following proposed synthetic scheme is based on procedures outlined in the scientific literature, including a patent describing a multi-step synthesis of Talazoparib.[3]
Proposed Synthetic Workflow
The synthesis involves a multi-step process culminating in the formation of the core tetrahydropyridophthalazinone structure with the desired isotopic labels. The key isotopically labeled precursors are proposed to be [¹³C,d₄]-4-fluorobenzaldehyde and [¹³C,¹⁵N]-1-methyl-1H-1,2,4-triazole, which would introduce the labels into the core structure of Talazoparib.
Experimental Protocols
The following are detailed, proposed methodologies for the key synthetic steps. These protocols are adapted from known procedures for unlabeled Talazoparib and should be optimized for the specific labeled intermediates.
Step 1: Synthesis of Labeled Intermediate A
This step involves the condensation of labeled precursors to form a key intermediate.
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To a solution of 6-fluoro-4-nitroisobenzofuran-1(3H)-one in an appropriate solvent (e.g., THF), add [¹³C,¹⁵N]-1-methyl-1H-1,2,4-triazole.
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The reaction is typically carried out in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., acetic anhydride) at a controlled temperature.
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The resulting intermediate is then reacted with [¹³C,d₄]-4-fluorobenzaldehyde in a reductive cyclization reaction. This can be achieved using a reducing agent such as titanium(III) chloride in a suitable solvent mixture (e.g., THF and methanol).
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the product is isolated by extraction and purified by column chromatography to yield Labeled Intermediate A.
Step 2: Formation of the Tetrahydropyridophthalazinone Core (Labeled Intermediate B)
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Labeled Intermediate A is dissolved in a suitable solvent like ethanol.
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Hydrazine hydrate is added to the solution, and the mixture is heated to reflux.
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The reaction leads to the cyclization and formation of the core phthalazinone structure.
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After the reaction is complete, the solvent is removed under reduced pressure.
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The crude product is washed with water and ethanol and can be further purified by recrystallization to afford Labeled Intermediate B.
Step 3: Final Chiral Resolution and Purification
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If the synthesis results in a racemic mixture, chiral resolution is necessary to isolate the desired (8S,9R)-enantiomer. This can be achieved using chiral chromatography (e.g., supercritical fluid chromatography [SFC] with a chiral stationary phase).
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The final product, Talazoparib-13C,d4, is obtained after purification.
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The purity of the final compound is confirmed by HPLC and its identity verified by mass spectrometry and NMR spectroscopy.
Characterization of Talazoparib-13C,d4
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Talazoparib-13C,d4.
Physicochemical Properties
| Property | Value |
| Molecular Formula | ¹³C₄C₁₅H₁₀D₄F₂N₆O |
| Molecular Weight | ~385.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Spectroscopic Data
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment. The expected [M+H]⁺ ion for Talazoparib-13C,d4 would be approximately m/z 385.15, which is 5 units higher than the unlabeled Talazoparib (m/z 380.35).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The ¹H NMR spectrum is expected to be similar to that of unlabeled Talazoparib, with the key difference being the absence of signals corresponding to the four deuterated positions on the fluorophenyl ring. The integration of the remaining proton signals should be consistent with the labeled structure.
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¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for the ¹³C-labeled carbons will be significantly enhanced and may show coupling to adjacent deuterium atoms.
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¹⁹F NMR: The ¹⁹F NMR spectrum should show two distinct signals corresponding to the two fluorine atoms in the molecule.
| ¹H NMR (400 MHz, DMSO-d₆) - Unlabeled Talazoparib |
| Chemical Shift (δ, ppm) |
| 12.35 |
| 7.83 |
| 7.75 |
| 7.53-7.49 |
| 7.20-7.16 |
| 7.11-7.08 |
| 6.96-6.92 |
| 5.06-4.99 |
| 3.68 |
Note: The ¹H NMR data for unlabeled Talazoparib is provided for reference.[3] The spectrum of Talazoparib-13C,d4 will show the absence of signals for the deuterated positions.
Chromatographic Purity
High-performance liquid chromatography (HPLC) is employed to determine the chemical and radiochemical purity of the final product. A typical purity of >98% is expected for use in research applications. MedChemExpress reports a purity of 99.30% for their commercially available Talazoparib-13C,d4.
Talazoparib's Mechanism of Action: PARP Inhibition Signaling Pathway
Talazoparib exerts its anticancer effects by targeting the PARP-mediated DNA damage repair pathway. The following diagram illustrates the key steps in this process.
Conclusion
This technical guide provides a framework for the synthesis and characterization of Talazoparib-13C,d4. The proposed synthetic route, based on established procedures for the unlabeled compound, offers a viable pathway for obtaining this valuable research tool. The detailed characterization methods ensure the quality and identity of the synthesized labeled compound. The availability of isotopically labeled Talazoparib will continue to support critical research in oncology, particularly in understanding its pharmacokinetics, metabolism, and mechanism of action, ultimately contributing to the development of more effective cancer therapies.
